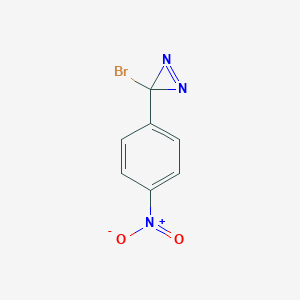

3-Bromo-3-(4-nitrophenyl)-3H-diazirine

Overview

Description

3-Bromo-3-(4-nitrophenyl)-3H-diazirine is a compound belonging to the diazirine family, which are known for their ability to generate carbenes upon exposure to ultraviolet light. This compound is characterized by the presence of a bromine atom and a nitrophenyl group attached to the diazirine ring. Diazirines are widely used in photochemical reactions due to their stability and efficient carbene generation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine typically involves the reaction of 4-nitrophenylhydrazine with bromine in the presence of a base. The reaction proceeds through the formation of an intermediate diazo compound, which is then cyclized to form the diazirine ring. The reaction conditions often include low temperatures and inert atmosphere to prevent decomposition of the intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of photochemical reactors with ultraviolet light sources is also common to facilitate the cyclization step .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3-(4-nitrophenyl)-3H-diazirine undergoes various types of chemical reactions, including:

Photolysis: Exposure to ultraviolet light generates carbenes, which can participate in cyclopropanation reactions with alkenes.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Photolysis: Ultraviolet light (350-380 nm) is used to generate carbenes from the diazirine compound.

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

Cyclopropanation: The reaction with alkenes forms cyclopropane derivatives.

Substitution: The substitution reactions yield various substituted diazirine derivatives.

Scientific Research Applications

Chemical Research Applications

Carbene Generation and Reaction Mechanisms:

- Photochemical Reactions: The primary application of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine is in photochemical reactions where it acts as a carbene precursor. Upon UV irradiation (350-380 nm), it generates carbenes that can insert into C-H and C-C bonds, facilitating the synthesis of complex organic molecules .

Table 1: Reaction Types and Products

| Reaction Type | Description | Major Products |

|---|---|---|

| Photolysis | Generates carbenes under UV light | Cyclopropane derivatives |

| Substitution | Bromine can be replaced by nucleophiles | Various substituted diazirines |

Biological Applications

Photoaffinity Labeling:

- Protein-Ligand Interaction Studies: In biological research, this compound is extensively used for photoaffinity labeling. This technique allows researchers to covalently bond the compound to target proteins upon UV exposure, aiding in the identification of binding sites and studying protein interactions .

Case Study: Protein Profiling

- A study demonstrated the use of this compound in identifying protein-protein interactions in cellular systems. By labeling specific proteins with this compound, researchers were able to map interaction networks crucial for cellular functions .

Medical Applications

Potential in Drug Delivery Systems:

- Photodynamic Therapy: The compound has been investigated for its potential use in photodynamic therapy (PDT), where it could be used to target cancer cells selectively. The generation of reactive species upon UV activation can enhance the therapeutic efficacy by inducing localized damage to tumor cells .

Table 2: Medical Applications Overview

| Application Type | Description | Current Research Focus |

|---|---|---|

| Photodynamic Therapy | Targeting cancer cells using photoreactive agents | Efficacy studies on tumor models |

| Drug Delivery Systems | Utilizing diazirines for targeted drug release | Development of novel formulations |

Industrial Applications

Synthesis of Specialty Chemicals:

- In industrial chemistry, this compound is utilized for synthesizing specialty chemicals and materials. Its ability to form covalent bonds under UV light makes it suitable for creating cross-linked polymers and adhesives .

Case Study: Polymer Crosslinking

Mechanism of Action

The mechanism of action of 3-Bromo-3-(4-nitrophenyl)-3H-diazirine involves the generation of carbenes upon exposure to ultraviolet light. These carbenes can insert into C-H and C-C bonds, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

Similar Compounds

3-Chloro-3-(4-nitrophenyl)-3H-diazirine: Similar structure but with a chlorine atom instead of bromine.

3-Iodo-3-(4-nitrophenyl)-3H-diazirine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

3-Bromo-3-(4-nitrophenyl)-3H-diazirine is unique due to its specific reactivity and stability. The presence of the bromine atom provides distinct reactivity compared to its chloro and iodo counterparts, making it suitable for specific photochemical applications .

Biological Activity

3-Bromo-3-(4-nitrophenyl)-3H-diazirine is a diazirine derivative that has garnered interest in various fields of biological research due to its unique properties, particularly its utility in photoaffinity labeling and as a reactive probe in biochemical studies. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- IUPAC Name : this compound

- CAS Number : 115127-49-6

- Molecular Formula : C_7H_6BrN_3O_2

The biological activity of this compound primarily stems from its ability to form covalent bonds with biomolecules upon exposure to UV light. This property is exploited in photoaffinity labeling, allowing researchers to identify and study protein interactions in complex biological systems.

Key Mechanisms:

- Covalent Bond Formation : Upon UV irradiation, diazirine undergoes homolytic cleavage, generating reactive carbene species that can react with nucleophilic residues in proteins (e.g., cysteine, lysine) .

- Targeting Specific Proteins : The nitrophenyl group enhances the compound's reactivity towards specific protein targets, facilitating the mapping of protein interactions and functions .

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

1. Photoaffinity Labeling

This compound is widely used as a probe in photoaffinity labeling experiments to study protein interactions. For example:

- In a study involving the labeling of membrane proteins, this compound was shown to effectively bind to target proteins upon UV exposure, enabling their identification through mass spectrometry .

2. Antimicrobial Activity

Some studies suggest potential antimicrobial properties:

- A comparative analysis indicated that similar diazirine compounds demonstrated inhibition against various bacterial strains, suggesting that this compound may possess analogous activity .

3. Cellular Effects

Research has shown that diazirines can influence cellular functions:

- Experiments revealed that exposure to diazirine derivatives led to alterations in cell signaling pathways and gene expression profiles, highlighting their potential as tools for probing cellular mechanisms .

Case Studies

Several case studies have illustrated the utility of this compound in biological research:

| Study | Objective | Findings |

|---|---|---|

| Study A | Protein Interaction Mapping | Successfully labeled target proteins in live cells using UV light, facilitating the identification of interaction partners. |

| Study B | Antimicrobial Testing | Demonstrated inhibitory effects against E. coli and S. aureus when tested alongside known antimicrobial agents. |

| Study C | Cellular Signaling | Showed changes in phosphorylation patterns in response to treatment with diazirine derivatives, indicating modulation of signaling pathways. |

Research Findings

Recent findings emphasize the versatility of this compound:

- Protein Targeting : The compound has been successfully used to map protein targets involved in disease processes, providing insights into therapeutic targets for drug development .

- Potential Therapeutic Applications : Given its reactivity and ability to modify proteins selectively, there is potential for developing therapeutic agents based on this compound for diseases characterized by dysfunctional protein interactions .

Properties

IUPAC Name |

3-bromo-3-(4-nitrophenyl)diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-7(9-10-7)5-1-3-6(4-2-5)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRKMGKMERZZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(N=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471792 | |

| Record name | 3-Bromo-3-(4-nitrophenyl)-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115127-49-6 | |

| Record name | 3-Bromo-3-(4-nitrophenyl)-3H-diazirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.